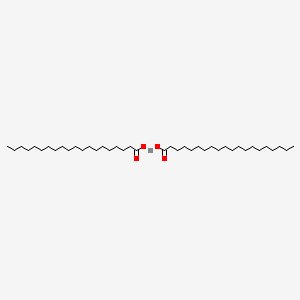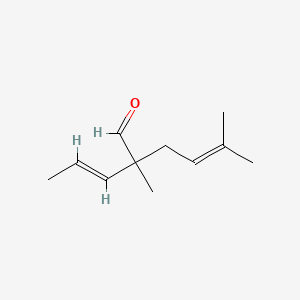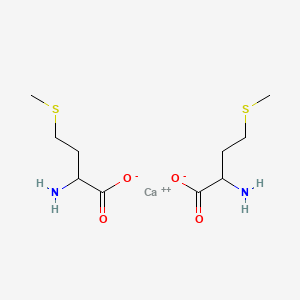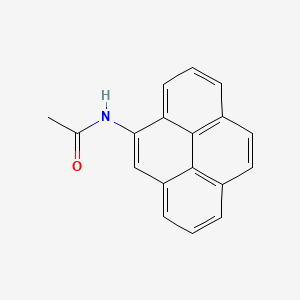![molecular formula C23H26ClNO2 B12642458 2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride CAS No. 6322-05-0](/img/structure/B12642458.png)
2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 33992 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medical and industrial fields.
Métodos De Preparación
The synthesis of NSC 33992 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of intermediate compounds, which are then converted into NSC 33992 through a series of chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
NSC 33992 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of NSC 33992, while substitution reactions may result in the formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
NSC 33992 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, NSC 33992 is being investigated for its potential therapeutic effects, including its ability to target specific molecular pathways involved in disease. In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of NSC 33992 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and the regulation of various biological functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
NSC 33992 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions. By comparing NSC 33992 with these compounds, researchers can better understand its unique properties and potential advantages. Some similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) .
Propiedades
Número CAS |
6322-05-0 |
|---|---|
Fórmula molecular |
C23H26ClNO2 |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
2-[benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C23H25NO2.ClH/c25-17-16-24(18-19-10-4-1-5-11-19)22(20-12-6-2-7-13-20)23(26)21-14-8-3-9-15-21;/h1-15,22-23,25-26H,16-18H2;1H |
Clave InChI |
YVOMVPILAOGEOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCO)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)


![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)






![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
